2,3-Dihydromelatonin

Description

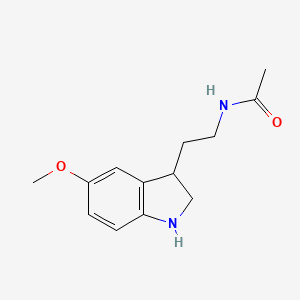

2,3-Dihydromelatonin (DHM) is a synthetic analogue of melatonin, formed by selective reduction of the double bond in the indole nucleus of melatonin using a NaBH3CN/CF3COOH system (Fig. 1). This structural modification enhances its antioxidant properties, as demonstrated in models such as DPPH radical quenching and Fe²⁺/ascorbate-induced lipid peroxidation in rat brain homogenates . DHM has garnered attention for its neuroprotective and antioxidant efficacy, outperforming melatonin in several experimental settings .

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-[2-(5-methoxy-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C13H18N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7,10,15H,5-6,8H2,1-2H3,(H,14,16) |

InChI Key |

OUAWCMICRONCAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1CNC2=C1C=C(C=C2)OC |

Synonyms |

2,3-DHM compound 2,3-dihydromelatonin |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydromelatonin involves several steps:

Formation of the Indole Core: The initial step involves the formation of the indole core. This can be achieved by reacting 5-methoxyindole with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Acetylation: The next step is the acetylation of the indole core. This is typically done using acetic anhydride in the presence of a catalyst like pyridine.

Reduction: The final step involves the reduction of the ester group to form the acetamide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydromelatonin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, including quinones.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen and the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted indoles, reduced derivatives, and oxidation products such as quinones .

Scientific Research Applications

2,3-Dihydromelatonin has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various indole derivatives.

Biology: The compound is studied for its role in regulating circadian rhythms and its effects on various biological processes.

Medicine: It is widely used in the treatment of sleep disorders, jet lag, and seasonal affective disorder. Additionally, it has potential therapeutic applications in cancer treatment, neuroprotection, and immune modulation.

Industry: The compound is used in the formulation of dietary supplements and pharmaceuticals.

Mechanism of Action

2,3-Dihydromelatonin exerts its effects primarily through binding to melatonin receptors (MT1 and MT2) in the brain. These receptors are G-protein-coupled receptors that regulate various physiological processes, including sleep-wake cycles, immune function, and antioxidant defense. The activation of these receptors leads to the modulation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway .

Comparison with Similar Compounds

Structural and Functional Comparison with Melatonin

Melatonin (N-acetyl-5-methoxytryptamine) and DHM share a core indole-derived structure, but DHM lacks the conjugated double bond between positions 2 and 3 of the indole ring (Fig. 1). This reduction alters electron distribution, enhancing DHM’s radical-scavenging capacity .

Key Findings:

- Antioxidant Activity : In vitro studies show DHM has 2–3 times greater efficacy than melatonin in scavenging hydroxyl radicals and superoxide anions .

- Neuroprotection : In gerbil models of transient global ischemia, DHM (10 mg/kg, i.p.) significantly reduced oxidative damage markers (e.g., protein carbonyl groups) and preserved glutathione levels, whereas melatonin showed weaker effects .

- Cell-Type Specificity: In diquat-induced oxidative stress models, DHM rescued Vero cell viability at 1 μM, while melatonin required higher doses.

Table 1: Comparative Antioxidant and Neuroprotective Profiles

Comparison with Fluvastatin

Fluvastatin, a statin with antioxidant properties, reduces ROS (e.g., hydroxyl radicals) via mechanisms distinct from DHM. Unlike DHM, fluvastatin inhibits the xanthine-xanthine oxidase system and Fenton reaction intermediates .

Key Differences:

- Mechanism : DHM directly scavenges radicals, while fluvastatin modulates enzymatic ROS generation.

- Applications : DHM is explored for neuroprotection, whereas fluvastatin targets cardiovascular disease.

Comparison with Other Indole Derivatives

Compounds with 2,3-fused indole motifs (e.g., MPTP derivatives) share structural similarities but differ functionally. For example, MPTP is neurotoxic, whereas DHM is neuroprotective .

Critical Analysis of DHM’s Advantages and Limitations

- Advantages: Enhanced antioxidant potency over melatonin . No observed pro-oxidative effects in tested models . Efficacy in ischemia-reperfusion injury models .

- Limitations: Limited data on long-term toxicity and pharmacokinetics. Cell-type specificity (e.g., weaker effects in HeLa cells) requires further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.